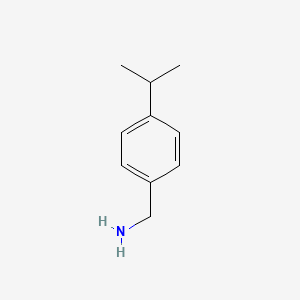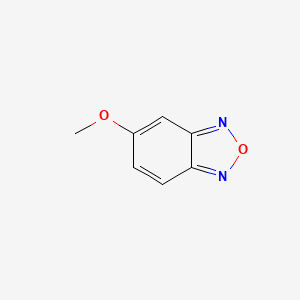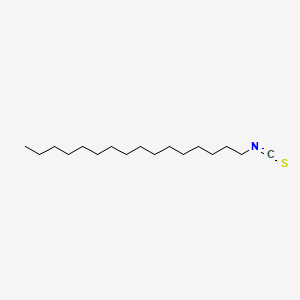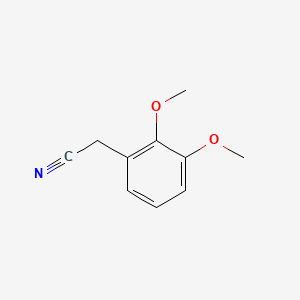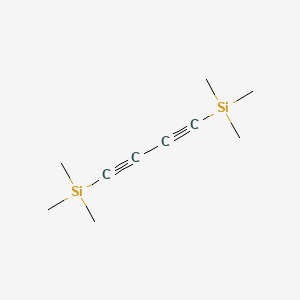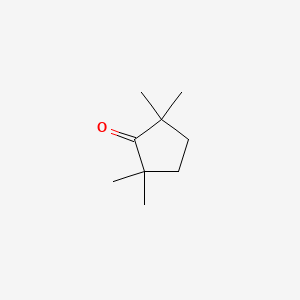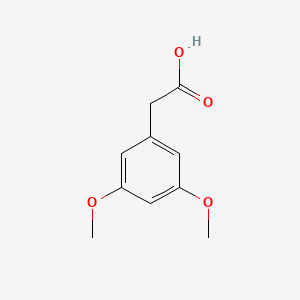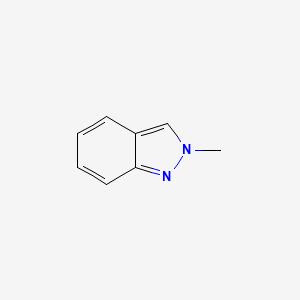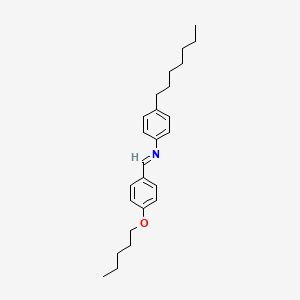
p-ペンチロキシベンジリデン p-ヘプチルアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Pentyloxybenzylidene p-heptylaniline: is an organic compound with the molecular formula C25H35NO. It is a member of the Schiff base family, characterized by the presence of a carbon-nitrogen double bond. This compound is known for its liquid crystalline properties, making it significant in the field of materials science, particularly in the development of liquid crystal displays.
科学的研究の応用
Chemistry: p-Pentyloxybenzylidene p-heptylaniline is extensively studied for its liquid crystalline properties. It is used in the development of new liquid crystal materials for display technologies, sensors, and other optoelectronic devices.
Biology and Medicine: Research into the biological applications of p-Pentyloxybenzylidene p-heptylaniline is ongoing. Its potential as a molecular probe or in drug delivery systems is being explored due to its unique structural properties.
Industry: In the industrial sector, p-Pentyloxybenzylidene p-heptylaniline is utilized in the manufacture of advanced materials, particularly in the production of liquid crystal displays and other electronic components.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Pentyloxybenzylidene p-heptylaniline typically involves a condensation reaction between p-pentyloxybenzaldehyde and p-heptylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of p-Pentyloxybenzylidene p-heptylaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: p-Pentyloxybenzylidene p-heptylaniline can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbon-nitrogen double bond to a single bond, forming p-pentyloxybenzylamine and p-heptylaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy or heptyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as p-pentyloxybenzaldehyde or p-heptylaniline oxides.
Reduction: p-Pentyloxybenzylamine, p-heptylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of p-Pentyloxybenzylidene p-heptylaniline is primarily related to its ability to form liquid crystalline phases. The molecular structure allows for the alignment of molecules in a specific orientation, which is crucial for the functioning of liquid crystal displays. The compound interacts with electric fields, causing changes in the orientation of the molecules, which in turn affects the optical properties of the material.
類似化合物との比較
- p-Methoxybenzylidene p-heptylaniline
- p-Ethoxybenzylidene p-heptylaniline
- p-Butoxybenzylidene p-heptylaniline
Comparison: p-Pentyloxybenzylidene p-heptylaniline is unique due to the presence of the pentyloxy group, which influences its liquid crystalline properties. Compared to its analogs with shorter alkoxy chains, it exhibits different phase transition temperatures and optical characteristics. This makes it particularly suitable for specific applications in liquid crystal technology where precise control over these properties is required.
特性
IUPAC Name |
N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYDDGRNEMVCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39777-20-3 |
Source


|
| Record name | p-Pentyloxybenzylidene-p-heptylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

